molecular formula C15H12F2O B1302716 3,5-Difluoro-3',5'-dimethylbenzophenone CAS No. 844885-22-9

3,5-Difluoro-3',5'-dimethylbenzophenone

Cat. No.: B1302716
CAS No.: 844885-22-9
M. Wt: 246.25 g/mol
InChI Key: WJYQJRMABMPGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-3’,5’-dimethylbenzophenone is an organic compound with the molecular formula C15H12F2O It is a derivative of benzophenone, where the phenyl rings are substituted with fluorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-3’,5’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-difluorobenzoyl chloride and 3,5-dimethylbenzene as starting materials. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl3), under anhydrous conditions. The reaction proceeds as follows:

3,5-Difluorobenzoyl chloride+3,5-DimethylbenzeneAlCl33,5-Difluoro-3’,5’-dimethylbenzophenone+HCl\text{3,5-Difluorobenzoyl chloride} + \text{3,5-Dimethylbenzene} \xrightarrow{\text{AlCl}_3} \text{3,5-Difluoro-3',5'-dimethylbenzophenone} + \text{HCl} 3,5-Difluorobenzoyl chloride+3,5-DimethylbenzeneAlCl3​​3,5-Difluoro-3’,5’-dimethylbenzophenone+HCl

Industrial Production Methods

Industrial production of 3,5-Difluoro-3’,5’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

3,5-Difluoro-3’,5’-dimethylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and material science.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’,5’-dimethylbenzophenone involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. The fluorine atoms enhance the compound’s stability and reactivity, influencing its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzophenone: Lacks the methyl groups present in 3,5-Difluoro-3’,5’-dimethylbenzophenone.

    3,5-Dimethylbenzophenone: Lacks the fluorine atoms present in 3,5-Difluoro-3’,5’-dimethylbenzophenone.

    Benzophenone: The parent compound without any substituents.

Uniqueness

3,5-Difluoro-3’,5’-dimethylbenzophenone is unique due to the presence of both fluorine and methyl groups, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s electronegativity and stability, while the methyl groups enhance its hydrophobicity and steric effects.

Properties

IUPAC Name

(3,5-difluorophenyl)-(3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O/c1-9-3-10(2)5-11(4-9)15(18)12-6-13(16)8-14(17)7-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYQJRMABMPGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374252
Record name 3,5-Difluoro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844885-22-9
Record name (3,5-Difluorophenyl)(3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-3',5'-dimethylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.